molecular formula C19H21NO3 B5791166 N-(2-tert-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2-tert-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B5791166
M. Wt: 311.4 g/mol
InChI Key: XBHAGJRJYGQZGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves sophisticated chemical reactions that offer insights into potential methodologies for synthesizing N-(2-tert-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. For instance, the synthesis of ortho-linked polyamides from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrates a relevant process through aromatic nucleophilic substitution reactions (Hsiao, Yang, & Chen, 2000). This approach suggests a potential pathway for synthesizing the target compound by modifying the tert-butylcatechol base and incorporating appropriate functional groups through similar chemical strategies.

Molecular Structure Analysis

Quantum-chemical calculations provide insights into the molecular structure, energies of formation, enthalpies, and entropies of similar compounds, aiding in understanding the molecular structure analysis of N-(2-tert-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (Volod’kin, Zaikov, Burlakova, & Lomakin, 2013). These quantum-chemical methods can predict the structure and properties of such complex molecules, offering a foundational understanding of their molecular framework.

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds, such as the synthesis and properties of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid, provide valuable insights into potential chemical reactions N-(2-tert-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide might undergo (Gaehde & Matsueda, 1981). This compound's stability under various conditions and its reactivity towards different reagents can be inferred from analogous chemical structures and their reactions.

Physical Properties Analysis

The analysis of physical properties such as solubility, thermal stability, and film-forming ability of related polyamides suggests that N-(2-tert-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may exhibit similar characteristics (Hsiao, Yang, & Chen, 2000). These properties are crucial for determining the compound's applicability in various industrial and research contexts.

Chemical Properties Analysis

Exploring the chemical properties, such as reactivity with other chemical entities and stability under different chemical conditions, can be guided by the synthesis and biological activity of related pyrazole amide derivatives. These studies offer insights into the functional group interactions and the impact of structural modifications on chemical behavior (Deng, Zhang, Hu, Yin, Liang, & Yang, 2016). Understanding these aspects is crucial for tailoring the compound for specific applications or further chemical modifications.

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

N-(2-tert-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-19(2,3)14-6-4-5-7-15(14)20-18(21)13-8-9-16-17(12-13)23-11-10-22-16/h4-9,12H,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHAGJRJYGQZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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